Journal Name:Journal of Microencapsulation
Journal ISSN:0265-2048
IF:4.034
Journal Website:http://informahealthcare.com/loi/mnc
Year of Origin:1984
Publisher:Informa Healthcare
Number of Articles Per Year:59
Publishing Cycle:Bimonthly
OA or Not:Not
Direct and chlorine-free synthesis of phosphafluorenes or their oxides from white phosphorus
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-12-30 , DOI: 10.1016/j.gresc.2022.12.008
The known methods for the preparation of acylphosphine oxides and polyfluorobenzene-substituted triarylphosphines need to utilize PCl3, while the chlorine-free methods are not reported. In this work, we report a chlorine-free method by one-pot three-component reaction of white phosphorus (P4), dilithio reagents, and acyl chlorines or polyfluorobenzenes for the synthesis of biphenyl-based acylphosphine oxides and phosphines. This reaction is green and environmentally friendly compared with the traditional method, because it avoids the use of Cl2 and the discharge of a large amount of waste gas and waste acid. These two products have potential applications as photoinitiators in photopolymerization or as organophosphorus ligands in catalytic reactions.
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Rh(III)-catalyzed [5+1] spirocyclization to produce novel benzimidazole-incorporated spirosuccinimides
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-09-29 , DOI: 10.1016/j.gresc.2022.09.004
Transition-metal-catalyzed cross-coupling reactions as very efficient and atom-economical approaches have been widely used to build up complex heterocyclic compounds. However, modification of 2-oxyl benzimidazole skeleton using maleimide compounds via C–H activation has remained unprecedented. Herein, we developed a rhodium(III)-catalyzed [5 ​+ ​1] cascade spiroannulation to construct diversified novel benzimidazole-incorporated spirosuccinimide derivatives from 2-oxyl benzimidazoles and maleimides.
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Iridium-Catalyzed asymmetric reduction of α,β-Unsaturated nitriles with water
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.gresc.2023.07.002
The nitrile compounds are present in a variety of biologically active natural products and pharmaceuticals, and the nitrile groups are versatile synthetic intermediates to other functionalized compounds. Herein, the asymmetric reduction of α,β-unsaturated nitriles with water as a hydrogen source is reported. The reaction is catalyzed by the complex of [Ir(COD)Cl]2 and (Ra, S)-Ph-Bn-SiPhox, and allows the preparation of useful enantioenriched chiral 3,3-disubstituted propionitriles with high optical purities in mild conditions.
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Simple nucleophile/H2O promoted defluorinative ring-opening of gem-difluorocyclopropenes
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-01-13 , DOI: 10.1016/j.gresc.2023.01.003
A novel defluorinative ring-opening of gem-difluorocyclopropenes is presented, providing a concise and efficient method for accessing 2-fluoropropenals and 2-fluorobuta-1,3-dienes in moderate to good yields with excellent regio- and stereoselectivities. The reaction is performed under mild conditions with no need of using an excess amount of nucleophilic reagents. Water plays a crucial role in this transformation.
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Erratum regarding previously published articles
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.gresc.2023.06.002
Abstract not available
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Magnetic wrinkled organosilica-based metal-enzyme integrated catalysts for enhanced chemoenzymatic catalysis
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-02-01 , DOI: 10.1016/j.gresc.2023.01.008
Core-shell structured magnetic wrinkled organosilica-based metal-enzyme integrated catalysts were synthesized, and their catalytic performances were studied in the chemoenzymatic dynamic kinetic resolution of chiral amines in an organic solvent, as well as in the chemoenzymatic synthesis of chiral alcohols in water. Structure-performance studies revealed the important influence of their tunable structure and composition on the optimization of activity, stability, and recyclability in chemoenzymatic catalysis.
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Copper-catalyzed 2,3-dihydro-1,2,4-triazoles synthesis through [3+2]-cycloaddition of nitrile ylides with azodicarboxylates
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-02-02 , DOI: 10.1016/j.gresc.2023.01.007
A copper-catalyzed three-component reaction of diazo compounds, nitriles, and azodicarboxylates to construct 2,3-dihydro-1,2,4-triazoles is reported. Key to the success is the utilization of azodicarboxylates to trap the in-situ formed nitrile ylides from diazo compounds by [3 ​+ ​2]-cycloaddition. Both the acceptor-only and donor-acceptor diazo compounds are all tolerated to the strategy. The synthetic value of this protocol is illustrated by gram-scale synthesis and valuable transformation of the obtained 2,3-dihydro-1,2,4-triazoles.
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Transition metal-free Csp3-Csp3 bond-forming reactions of N-tosylaziridines and gem-diborylalkanes
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.gresc.2023.07.004
The incorporation of additional Csp3 atoms into candidate drugs may enhance their pharmacological properties. Nevertheless, it remains challenging to construct desired Csp3-Csp3 bonds efficiently and practically. The present article reports a novel Csp3-Csp3 bond-forming reaction of 2-aryl/alkyl substituted aziridines with gem-diborylalkanes under tranisiton metal free conditions. A wide range of γ-gem-diboronate esters substituted amines can be accessed in good yield and regioselectivity. The results demonstrated that various aziridines could react with gem-diborylalkanes in the presence of LiTMP as the base within 15 min at ambient temperature.
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Pd-catalyzed functionalization of 1,3-enynes via alkylene-π-allylpalladium intermediates
Journal of Microencapsulation ( IF 4.034 ) Pub Date: 2022-12-15 , DOI: 10.1016/j.gresc.2022.12.006
In recent years, the concept of transition metal-catalyzed functionalization of unsaturated hydrocarbons has emerged as a promising strategy for developing new and valuable reactions, and has attracted considerable attention because it is efficient and atomic economical. In this critical review, we describe recent advances that have been made in the development of transition metal-catalyzed functionalization of 1,3-enynes via alkylene-π-allylpalladium intermediates.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
2.30 65 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/tmnc